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Introduction

D-Psicose, also known as allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is

naturally present in small quantities in certain fruits and commercially produced from corn or

cellulose through enzymatic processes.[2] Despite being a monosaccharide with a sweet taste

(about 70% of the sweetness of sucrose), it is minimally metabolized and provides negligible

calories (approximately 0.4 kcal/g).[2][3] Emerging research has highlighted the potential of D-
Psicose as a functional food ingredient with various physiological benefits, including anti-

hyperglycemic, anti-inflammatory, and anti-obesity effects.[3][4] This technical guide provides

an in-depth overview of the role of D-Psicose in lipid metabolism, focusing on its molecular

mechanisms of action, supported by quantitative data from preclinical and clinical studies.

Core Concepts in Lipid Metabolism
Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of

fats. Key players in this process include:

Lipogenesis: The metabolic process of synthesizing fatty acids from acetyl-CoA, which are

then esterified to glycerol to form triglycerides for storage. Key enzymes involved include

acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

Fatty Acid Oxidation (β-oxidation): The catabolic process by which fatty acid molecules are

broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2, which are used

for energy production.[5][6][7]
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Key Regulatory Proteins:

AMP-activated protein kinase (AMPK): A central energy sensor that, when activated,

promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like

lipogenesis.[8][9][10]

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that

regulates the expression of genes involved in lipogenesis.[11][12]

Effects of D-Psicose on Lipid Metabolism:
Quantitative Data
Numerous studies have investigated the impact of D-Psicose on various markers of lipid

metabolism. The following tables summarize the key quantitative findings from animal and

human studies.

Table 1: Effects of D-Psicose on Body Weight and Fat
Mass in Animal Models
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Animal
Model

D-Psicose
Dose

Duration
Body
Weight
Change

Fat Mass
Change

Reference

Sprague-

Dawley rats
3% in diet 4 weeks

Lower body

weight (389 ±

3 g vs 426 ±

6 g in control)

Not specified [1]

C57BL/6J

db/db mice

200 mg/kg

BW
28 days

Sustained

weight gain

by about 10%

compared to

other groups

Not specified [13]

C57BL/6

mice (High-

Fat Diet)

5% in

drinking

water

8 weeks

Significantly

lower weight

gain

compared to

HFD control

Attenuated

hepatic lipid

accumulation

[14][15]

C57BL/6J-

ob/ob mice
5% in diet 12 weeks

Decreased

final body

weight

Decreased

adipose

tissue mass

and

adipocyte

size

[3]

Wistar rats 3% in diet 18 months

Significantly

lower weight

gain

Reduction of

abdominal

adipose

tissue weight

[4]

Table 2: Effects of D-Psicose on Serum and Hepatic
Lipid Profiles in Animal Models
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Animal
Model

D-
Psicose
Dose

Duratio
n

Serum
Triglyce
rides

Serum
Total
Cholest
erol

Hepatic
Triglyce
rides

Hepatic
Total
Cholest
erol

Referen
ce

C57BL/6

J db/db

mice

200

mg/kg

BW

28 days

No

significan

t change

No

significan

t change

Reversed

by

37.88%

Reversed

by

62.89%

[13]

NAFLD

mice

(High-Fat

Diet)

2.5% and

5% in

drinking

water

12 weeks
Significa

ntly lower

Significa

ntly lower

Significa

ntly

reduced

lipid

accumula

tion

Not

specified
[16]

Sprague-

Dawley

rats

3% in

diet
4 weeks

Not

specified

Not

specified
Lowered

Not

specified
[1]

Wistar

rats

(High-

Fat/Fruct

ose Diet)

5% in

diet
6 weeks

Significa

ntly lower

Not

specified

Significa

ntly lower

Not

specified
[17]

C57BL/6

J mice

(High-Fat

Diet)

5% in

diet
16 weeks

Not

specified

Not

specified

Significa

ntly

reduced

Not

specified
[18]

Table 3: Effects of D-Psicose on Lipid Metabolism in
Human Studies
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Study
Population

D-Psicose
Dose

Duration
Key Findings
on Lipid
Profile

Reference

Normal human

subjects

5 g, three times a

day with meals
12 weeks

No abnormal

effects or clinical

problems found.

Specific lipid

profile changes

not detailed.

[19]

Borderline

diabetic and

healthy subjects

5 g with a

standard meal
Single ingestion

Primarily focused

on blood glucose

suppression.

[19]

Note: Data from human clinical trials on the specific effects of D-Psicose on lipid profiles are

still emerging.

Molecular Mechanisms of Action
D-Psicose exerts its effects on lipid metabolism through multiple interconnected pathways,

primarily centered around the regulation of key enzymes and transcription factors in the liver

and adipose tissue.

Regulation of Lipogenesis
D-Psicose has been shown to suppress lipogenesis, the process of synthesizing fatty acids

and triglycerides.[1] This is achieved through the downregulation of key lipogenic enzymes and

their master regulator, SREBP-1c.

Inhibition of SREBP-1c: D-Psicose supplementation has been observed to suppress the

expression of SREBP-1c.[11] SREBP-1c is a transcription factor that activates genes

involved in fatty acid synthesis, such as ACC and FAS. By inhibiting SREBP-1c, D-Psicose
effectively reduces the production of new fatty acids in the liver.

Activation of AMPK: D-Psicose stimulates the phosphorylation and activation of AMPK.[11]

Activated AMPK phosphorylates and inhibits ACC, a rate-limiting enzyme in fatty acid
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synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key

substrate for fatty acid synthesis, and a potent inhibitor of fatty acid oxidation.

D-Psicose

AMPK

activates

SREBP-1c

inhibits

Acetyl-CoA Carboxylase (ACC)

inhibits

Malonyl-CoA

Lipogenesis

Fatty Acid Synthase (FAS)

activates

Click to download full resolution via product page

Figure 1: D-Psicose regulation of lipogenesis.
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Enhancement of Fatty Acid Oxidation
In addition to suppressing fat synthesis, D-Psicose also promotes the breakdown of fatty acids

for energy.[1]

AMPK-mediated Fatty Acid Oxidation: The activation of AMPK by D-Psicose also stimulates

fatty acid oxidation.[11] As mentioned, AMPK inhibits ACC, leading to lower levels of

malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the

enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By

reducing malonyl-CoA levels, D-Psicose relieves the inhibition of CPT1, thereby increasing

fatty acid oxidation.

Upregulation of PPARα: Some studies suggest that D-Psicose can stimulate the expression

of peroxisome proliferator-activated receptor-alpha (PPARα).[11] PPARα is a nuclear

receptor that plays a crucial role in upregulating genes involved in fatty acid uptake and

oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley
rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2. D-Psicose - American Chemical Society [acs.org]

3. researchgate.net [researchgate.net]

4. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic
Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

5. aocs.org [aocs.org]

6. jackwestin.com [jackwestin.com]

7. bio.libretexts.org [bio.libretexts.org]

8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and
Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

9. Isoquercetin regulates SREBP-1C via AMPK pathway in skeletal muscle to exert
antihyperlipidemic and anti-inflammatory effects in STZ induced diabetic rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. AMPK and SREBP-1c mediate the anti-adipogenic effect of β-hydroxyisovalerylshikonin -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding
protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in
C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

14. d-Allulose Supplementation Prevents Diet-Induced Hepatic Lipid Accumulation via miR-
130-Mediated Regulation in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10783083?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25754616/
https://pubmed.ncbi.nlm.nih.gov/25754616/
https://www.acs.org/molecule-of-the-week/archive/p/d-psicose.html
https://www.researchgate.net/publication/311343937_D-Psicose_a_sugar_substitute_suppresses_body_fat_deposition_by_altering_networks_of_inflammatory_response_and_lipid_metabolism_in_C57BL6J-obob_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467252/
https://www.aocs.org/resource/fatty-acid-beta-oxidation/
https://jackwestin.com/resources/mcat-content/metabolism-of-fatty-acids-and-proteins/oxidation-of-fatty-acids
https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski_and_Flatt)/02%3A_Unit_II-_Bioenergetics_and_Metabolism/17%3A_Fatty_Acid_Catabolism/17.02%3A_Oxidation_of_Fatty_Acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086578/
https://pubmed.ncbi.nlm.nih.gov/31677037/
https://pubmed.ncbi.nlm.nih.gov/31677037/
https://pubmed.ncbi.nlm.nih.gov/31677037/
https://pubmed.ncbi.nlm.nih.gov/26865314/
https://pubmed.ncbi.nlm.nih.gov/26865314/
https://www.researchgate.net/publication/328835384_Anti-Obesity_Potential_of_Rare_Sugar_D-psicose_by_Regulating_Lipid_Metabolism_in_Rats
https://pubmed.ncbi.nlm.nih.gov/26327595/
https://pubmed.ncbi.nlm.nih.gov/26327595/
https://pubmed.ncbi.nlm.nih.gov/26327595/
https://pubmed.ncbi.nlm.nih.gov/20492234/
https://pubmed.ncbi.nlm.nih.gov/20492234/
https://pubmed.ncbi.nlm.nih.gov/36461919/
https://pubmed.ncbi.nlm.nih.gov/36461919/
https://www.researchgate.net/publication/365994806_D-Allulose_Supplementation_Prevents_Diet-Induced_Hepatic_Lipid_Accumulation_Via_miR-130-mediated_Regulation_in_C57BL6_Mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Frontiers | D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid
accumulation, inflammation, and oxidative stress [frontiersin.org]

17. mdpi.com [mdpi.com]

18. researchgate.net [researchgate.net]

19. Study on the postprandial blood glucose suppression effect of D-psicose in borderline
diabetes and the safety of long-term ingestion by normal human subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [D-Psicose and its Role in Lipid Metabolism: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783083#d-psicose-and-its-role-in-lipid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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